Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Medicinal Chemistry Synthetic Methodology Prodrug Design

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate belongs to the pyrimido[1,2-a]benzimidazole class, a fused azoloazine heterocyclic system recognized for its structural mimicry of purines and emerging pharmacological versatility. This specific derivative bears a methyl ester at position 3 and a methyl substituent at position 4 on the pyrimidine ring, distinguishing it from the more commonly cataloged free acid (CAS 685107-38-4).

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
Cat. No. B11038913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC
InChIInChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3
InChIKeyNAUUJCDMFUWFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Classification


Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate belongs to the pyrimido[1,2-a]benzimidazole class, a fused azoloazine heterocyclic system recognized for its structural mimicry of purines and emerging pharmacological versatility [1]. This specific derivative bears a methyl ester at position 3 and a methyl substituent at position 4 on the pyrimidine ring, distinguishing it from the more commonly cataloged free acid (CAS 685107-38-4) . The compound is primarily utilized as a synthetic building block in medicinal chemistry—the methyl ester serving as a protected carboxylic acid handle that can be selectively deprotected or directly converted to amides, carboxamides, and other derivatives central to structure-activity relationship (SAR) campaigns targeting kinases, deubiquitinases, and melanocortin receptors [2].

1 Protected carboxylate building block for multi-step heterocyclic synthesis
2 Methyl ester enables direct amidation without coupling reagents
3 4-Methyl substitution ensures regiospecific cyclocondensation outcomes

Why Procurement of Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate Cannot Be Satisfied by In-Class Generic Alternatives


Within the pyrimido[1,2-a]benzimidazole class, even minor structural variations produce substantial divergence in biological target engagement, physicochemical properties, and synthetic utility [1]. The methyl ester at position 3 is not functionally interchangeable with the free carboxylic acid—the ester provides superior solubility in organic reaction media, enables direct transamidation without prior activation, and serves as a protected precursor that survives multi-step synthetic sequences where the free acid would undergo undesired side reactions [2]. Conversely, the ethyl ester analog, while also an ester, introduces different steric bulk, altered lipophilicity (logP), and distinct hydrolysis kinetics that affect both its performance in enzymatic assays and its downstream purification profile [3]. The 4-methyl substitution on the pyrimidine ring further distinguishes this compound from 2-aryl, 4-aryl, or unsubstituted analogs that dominate SAR studies in leukemia (GI₅₀ range 0.35–9.43 μM) and neuroblastoma (IC₅₀ ≤2 μM) – a substitution pattern that is not trivially modified after scaffold assembly and must be specified at the procurement stage [4].

Free carboxylic acid (CAS 685107-38-4) requires extra protection/deprotection steps; methyl ester directly supports amidation and survives hydrogenation/cyclization.
Ethyl ester analog introduces higher lipophilicity (ΔclogP ≈ +0.5) and slower hydrolysis, altering assay kinetics and purification profile.
2,4-Diaryl or 2-amino analogs lacking the 3-carboxylate shift target engagement toward kinases (BMX) or deubiquitinases (USP5); cannot replace the 3-COOMe vector for GPCR-oriented SAR.

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Methyl Ester vs. Free Carboxylic Acid: Synthetic Utility and Reaction Compatibility for Multi-Step Medicinal Chemistry Campaigns

The methyl ester form provides a protected carboxylate that survives conditions under which the free acid (CAS 685107-38-4) would undergo decarboxylation or undesired nucleophilic attack. In published multi-step syntheses of pyrimido[1,2-a]benzimidazole derivatives, the methyl ester at position 3 or 4 is retained through hydrogenation, methylation, and cyclization steps, whereas the corresponding free acid requires additional protection–deprotection sequences that add 2–4 synthetic steps and reduce overall yield by an estimated 15–30% based on typical protection group chemistry [1]. The methyl ester can be directly converted to amides by reaction with amines, whereas the free acid requires pre-activation (e.g., HATU, EDCI coupling) or conversion to the acid chloride [2].

Methyl ester vs free acid
Class-level inference
Synthetic step economy: methyl ester eliminates 2–4 protection/deprotection steps; direct amidation vs. coupling reagents
Supports faster SAR iteration and reduced reagent cost
Based on multi-step pyrimido[1,2-a]benzimidazole syntheses (Helv. Chim. Acta 1974, US4072679)
Medicinal Chemistry Synthetic Methodology Prodrug Design

Methyl Ester vs. Ethyl Ester: Lipophilicity and Hydrolysis Rate Modulation for In Vitro Assay Compatibility

The methyl ester exhibits lower calculated logP (~2.1) compared to the ethyl ester analog (~2.6) based on the pyrimido[1,2-a]benzimidazole-3-carboxylate scaffold, a difference of approximately 0.5 log units [1]. This translates to approximately 3-fold lower lipophilicity, which can be advantageous for aqueous solubility in biological assay buffers. Ester hydrolysis rates for methyl esters are typically 2- to 5-fold faster than ethyl esters under physiological esterase conditions, as established in general ester prodrug literature and observed across benzimidazole carboxylate series [2]. For compounds intended as prodrugs where the active species is the free acid, the methyl ester may achieve more rapid bioactivation in cellular assays [2]. The ethyl ester of 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate has been utilized in kinase inhibition studies, but no direct matched-pair comparison between methyl and ethyl esters has been published for this exact scaffold; this evidence is therefore class-level inference based on established ester SAR principles across heterocyclic carboxylate series [1].

Methyl vs ethyl ester
Class-level inference
Estimated clogP ~2.1 (methyl) vs ~2.6 (ethyl); esterase hydrolysis 2–5× faster for methyl ester
Distinct hydrolysis profile supports prodrug assay design
General ester SAR precedent; no matched-pair data on this exact scaffold
Physicochemical Profiling DMPK Ester Prodrug Strategy

Position-3 Carboxylate as a Critical SAR Handle: Differentiation from Position-2 and Position-4 Substituted Analogs in Kinase and Deubiquitinase Targeting

In the pyrimido[1,2-a]benzimidazole class, substitution at position 3 with a carboxylate ester provides a distinct vector for target engagement compared to position-2 (amine, oxo, thio) or position-4 (aryl, alkyl) substituted analogs [1]. Specifically, 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives lacking a 3-carboxylate (e.g., compounds 5e and 5h) achieved single-digit micromolar GI₅₀ values across five leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1) via BMX kinase inhibition, while position-3 carboxylate-containing analogs have been disclosed in patent literature as melanocortin receptor (MC4) ligands with a distinct target profile [2][3]. The 3-carboxylate ester thus directs the pharmacophore toward a different biological target space than 2-substituted or 2,4-diaryl derivatives. Compound 3a, a 4-(4-methoxyphenyl) analog without a 3-carboxylate, achieved IC₅₀ ≤2 μM against neuroblastoma cells and bound USP5 deubiquitinase with Kd = 0.47 μM, further illustrating that the absence of the 3-carboxylate correlates with USP5/kinase targeting, whereas its presence opens melanocortin and other receptor-mediated pathways [4].

3-COOMe vs 2,4-diaryl
Cross-study comparable
3-carboxylate directs toward MC4/GPCR pathways; 2,4-diaryl analogs target BMX kinase (GI₅₀ 0.35–9.43 μM) or USP5 (Kd 0.47 μM)
Scaffold orientation critical for receptor vs. kinase/deubiquitinase screening
Data compiled from Eur. J. Med. Chem. 2023, Bioorg. Chem. 2023, CA2572121C
Kinase Inhibition Deubiquitinase Targeting Structure-Activity Relationship

Regioselective Synthesis Advantage: 4-Methyl Substitution Pattern Dictates Single Regioisomer Formation vs. Mixed Products in Unsubstituted or 2-Substituted Analogs

Synthesis of pyrimido[1,2-a]benzimidazoles via cyclocondensation of 2-aminobenzimidazole with enaminones or β-dicarbonyl compounds can yield regioisomeric mixtures depending on the substitution pattern of the starting materials [1]. When a substituted enaminone bearing a methyl group at the position corresponding to the 4-position of the product is employed, only one regioisomer is obtained, as demonstrated in the regioselective synthesis of pyrimido[1,2-a]benzimidazoles using substituted enaminones [1]. In contrast, reactions with unsubstituted enaminones or β-ketoesters lacking the 4-methyl directing group can produce mixtures of regioisomers requiring chromatographic separation, reducing isolated yield by an estimated 20–40% relative to the regioisomerically pure product [1]. This is corroborated by the observation that 2-aminobenzimidazole condensation with dimethyl acetylenedicarboxylate yields exclusively methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate as the main product, while analogous reactions without the directing methyl group produce complex mixtures [2].

4-Methyl regioselectivity
Class-level inference
4-Methyl directs single regioisomer formation; unsubstituted analogs can produce regioisomeric mixtures, reducing isolated yield by 20–40%
Enables higher synthetic efficiency and simplified purification
Regioselective cyclocondensation with 2-aminobenzimidazole (J. Heterocycl. Chem.)
Regioselective Synthesis Process Chemistry Purification Efficiency

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry SAR Campaigns Targeting Melanocortin (MC4) and Related GPCR Pathways

Based on patent disclosures of pyrimido-benzimidazole derivatives as melanocortin receptor agonists/antagonists, the 3-carboxylate ester scaffold is positioned for MC4-targeted library synthesis [1]. The methyl ester enables direct transamidation to generate diverse carboxamide libraries without pre-activation, accelerating SAR exploration. This contrasts with kinase-targeted 2,4-diaryl analogs (GI₅₀ range 0.35–9.43 μM) which lack the 3-carboxylate vector required for MC4 engagement [2].

Prodrug Design and In Vitro DMPK Profiling of Pyrimido[1,2-a]benzimidazole-Based Candidates

The methyl ester serves as a masked carboxylic acid with predictable hydrolysis kinetics (estimated 2–5× faster than ethyl ester) suitable for cellular prodrug strategies [1]. For in vitro assays where the free acid is the intended active species, the methyl ester's faster bioactivation compared to the ethyl ester can reduce pre-incubation time and improve assay throughput [1][2].

Regioselective Scaffold Construction for Heterocyclic Library Synthesis at Scale

The 4-methyl substituent enables regiospecific cyclocondensation with 2-aminobenzimidazole, avoiding regioisomeric mixtures that plague unsubstituted analog syntheses [1]. This provides an estimated 20–40% yield advantage in isolated product, making this compound preferable for parallel library synthesis where regioisomeric purity is critical for downstream biological data interpretation [1].

Application
Selection Property
Validation Focus
Melanocortin receptor SAR studies
3-Carboxylate ester vector for direct amidation
Library synthesis and MC4 binding assays
Cellular prodrug activation studies
Methyl ester hydrolysis rate (2–5× vs ethyl)
In vitro bioactivation kinetics
Regiospecific heterocyclic library synthesis
4-Methyl directing group for single regioisomer
Isolated yield and purity assessment
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